![molecular formula C25H22N2O5S B2522300 N-(2H-1,3-ベンゾジオキソール-5-イル)-2-{3-[(4-メチルフェニル)メタンスルホニル]-1H-インドール-1-イル}アセトアミド CAS No. 898408-68-9](/img/structure/B2522300.png)

N-(2H-1,3-ベンゾジオキソール-5-イル)-2-{3-[(4-メチルフェニル)メタンスルホニル]-1H-インドール-1-イル}アセトアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

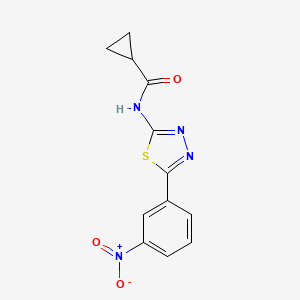

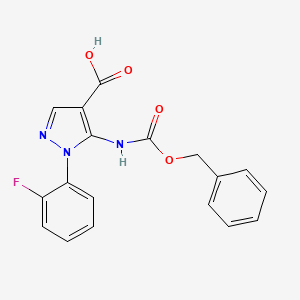

The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive molecules . It also contains an indole group, which is a fundamental structure in many natural products and pharmaceuticals .

Molecular Structure Analysis

The compound has several interesting structural features, including a benzo[d][1,3]dioxole ring and an indole ring. These structures are common in many bioactive compounds and can contribute to the compound’s potential biological activity .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the benzo[d][1,3]dioxole and indole rings could influence the compound’s solubility, stability, and reactivity .科学的研究の応用

- 化合物2-(ベンゾ[d][1,3]ジオキソール-5-イル)-N-(4-クロロ-2,5-ジメトキシフェニル)アセトアミド(Ia)は、赤外(IR)スペクトルにおいて、アミドカルボニル(C=O)ピークを1675.38 cm⁻¹に示します .

グルコース飢餓下での抗腫瘍活性

医薬品化学とがん代謝

化学的特性

QS誘導活性と構造活性相関

Safety and Hazards

将来の方向性

作用機序

Target of Action

Compounds with similar structures have been found to targetGlycogen synthase kinase-3 beta . This enzyme plays a crucial role in numerous cellular processes, including metabolism, cell signaling, and body pattern formation.

Mode of Action

It’s known that the compound and its derivatives undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.

Biochemical Pathways

Based on the structure and functional groups of the compound, it can be inferred that it may interact with pathways involvingbenzodioxoles .

Pharmacokinetics

The compound’s structure suggests it may have a moderate log octanol-water partition coefficient (log kow), indicating potential for bioavailability .

Result of Action

生化学分析

Biochemical Properties

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as α-amylase, which is crucial in carbohydrate metabolism . The interaction with α-amylase involves binding to the enzyme’s active site, thereby preventing substrate access and subsequent catalysis. Additionally, this compound may interact with various signaling proteins, potentially modulating pathways involved in cell growth and differentiation.

Cellular Effects

The effects of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Furthermore, it can impact cell signaling pathways such as the MAPK/ERK pathway, which is critical for cell proliferation and survival.

Molecular Mechanism

At the molecular level, N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide exerts its effects through specific binding interactions with biomolecules. The compound’s sulfonyl group is known to form strong interactions with amino acid residues in enzyme active sites, leading to inhibition or activation of enzymatic activity . Additionally, the benzodioxole and indole rings may facilitate binding to hydrophobic pockets within proteins, further influencing their function. Changes in gene expression induced by this compound are likely mediated through transcription factors that respond to altered signaling pathways.

Temporal Effects in Laboratory Settings

The effects of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide can vary over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, including altered metabolic rates and gene expression profiles.

Dosage Effects in Animal Models

In animal models, the effects of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide are dose-dependent. Low to moderate doses have been found to exert beneficial effects, such as improved metabolic function and reduced inflammation . High doses can lead to toxic effects, including liver damage and oxidative stress. These adverse effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and clearance from the body . The compound’s metabolism may also affect the levels of various metabolites, influencing overall metabolic flux and homeostasis.

Transport and Distribution

Within cells and tissues, N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues.

Subcellular Localization

The subcellular localization of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is critical for its activity. This compound is often found in the cytoplasm and nucleus, where it can interact with enzymes and transcription factors . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific subcellular compartments, enhancing its functional specificity.

特性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5S/c1-17-6-8-18(9-7-17)15-33(29,30)24-13-27(21-5-3-2-4-20(21)24)14-25(28)26-19-10-11-22-23(12-19)32-16-31-22/h2-13H,14-16H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PETSUUHZHCKRFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2522218.png)

![2-((4-fluorophenyl)thio)-N-(pyridin-4-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2522221.png)

![N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2522222.png)

![4-benzoyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2522228.png)

![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethylphenyl)thiophene-2-carboxamide](/img/structure/B2522229.png)

![8-(tert-butyl)-N-(5-methylthiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2522231.png)

![3-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2522235.png)

![{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrrolidinyl}[4-(2,4-dichlorophenyl)piperazino]methanone](/img/structure/B2522236.png)

![2-(1,6,7-trimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2522239.png)